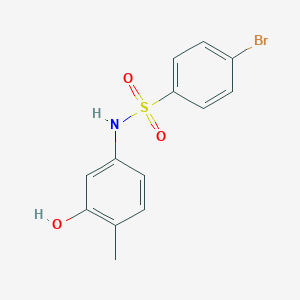![molecular formula C19H21NO4 B308944 Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B308944.png)
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by the name of EPB or Ethyl 2-(4-phenylbutanoylamino)-5-hydroxybenzoate. It is a white crystalline powder that is soluble in organic solvents. The chemical formula of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is C20H23NO4.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate has been shown to have various biochemical and physiological effects. Studies have shown that it can decrease the levels of certain inflammatory markers in the body. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is its potential use in cancer research. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one of the main limitations is its toxicity. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the study of its potential use in combination with other anti-cancer drugs. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction between 4-phenylbutyric acid and ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. Studies have shown that Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
Ethyl 2-hydroxy-5-[(4-phenylbutanoyl)amino]benzoate |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-5-(4-phenylbutanoylamino)benzoate |
InChI |
InChI=1S/C19H21NO4/c1-2-24-19(23)16-13-15(11-12-17(16)21)20-18(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13,21H,2,6,9-10H2,1H3,(H,20,22) |
InChI-Schlüssel |
RTNOXQRPGRMMSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCCC2=CC=CC=C2)O |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)







![Ethyl 3-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308876.png)



